![molecular formula C12H11FN2O B2760255 (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide CAS No. 1436374-68-3](/img/structure/B2760255.png)
(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a fluorophenyl group (C6H4F), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in various chemical reactions .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions. The cyanomethyl group could act as a nucleophile in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and cyanomethyl groups could impact its solubility, while the fluorophenyl group could affect its reactivity .Scientific Research Applications
Enamide Synthesis and Application
Enamides, including compounds structurally related to "(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide," are bioactive pharmacophores in natural products and serve as reagents for asymmetric incorporation of nitrogen functionality. The synthesis of geometrically defined enamides, especially Z-enamides, has been challenging. However, a general method for isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported. This advancement opens pathways for synthesizing cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, showcasing the versatility of enamides in organic synthesis and potential pharmaceutical applications (Trost et al., 2017).
Material Science: Polyamides with Terminal Cyano Groups
In material science, the development of soluble and curable aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups has been significant. These polymers exhibit excellent solubility, outstanding thermal stability, and can undergo thermal crosslinking to form heat-resistant resin. Such materials demonstrate potential uses as processable and heat-resistant polymeric materials, highlighting the role of cyano-functionalized compounds in developing high-performance polymers (Yu et al., 2009).
Fluorescent Chemosensors for Metal Ions
The development of fluorescent chemosensors for detecting metal ions, such as Zn(II), is another research area where structurally similar compounds are utilized. Fluorescent chemosensors based on polyaminophenolic structures have been investigated for their ability to detect Zn(II) ions in aqueous solutions. These studies are crucial for designing new efficient fluorescent chemosensors for both H+ and Zn(II) ions, with applications in biological and environmental monitoring (Ambrosi et al., 2009).
properties
IUPAC Name |
(Z)-N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(12(16)15-7-6-14)8-10-2-4-11(13)5-3-10/h2-5,8H,7H2,1H3,(H,15,16)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDAQZFWLSFFKC-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)F)/C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.